4,5-Chrysenedicarboxylate
Description
4,5-Chrysenedicarboxylate (C₁₈H₁₀O₄, molecular weight 290.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with two carboxylate groups at the 4,5-positions . It is identified in microbial degradation pathways of PAHs, where it serves as an intermediate metabolite in the breakdown of complex hydrocarbons like benzo[a]pyrene . Its structural rigidity and aromaticity make it a subject of interest in environmental chemistry and biodegradation studies.
Properties
Molecular Formula |
C20H12O4 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
chrysene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C20H12O4/c21-19(22)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(23)24)18(14)17(11)15/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
QBOGQZZZDOFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C(=O)O)C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalene-Based Dicarboxylates
Naphthalene-4,5-dicarboxylate-1,8-dicarboxylic anhydride (ntdda²⁻)
- Structure : A naphthalene core with dicarboxylate groups at the 4,5-positions and an anhydride bridge between the 1,8-positions .
- Applications: Used to synthesize coordination complexes, such as a novel Mn(II) complex, highlighting its role as a ligand in materials science .
- Key Difference : Smaller aromatic system (two fused benzene rings) compared to chrysene’s four fused rings, leading to reduced π-conjugation and stability.
Imidazole-Based Dicarboxylates
Imidazole-4,5-dicarboxylic Acid (C₅H₄N₂O₄)
- Structure : An imidazole ring substituted with carboxylate groups at the 4,5-positions. Derivatives include salts like potassium hydrogen salts (m.p. 271°C–281°C) .
- Applications: Acts as a versatile N,O-donor ligand in coordination chemistry, forming complexes with transition metals for catalytic or magnetic applications .
- Key Difference : Heterocyclic nature introduces nitrogen-based coordination sites, unlike the purely carbon-based aromatic system of chrysenedicarboxylate.
Benzene Ring-Substituted Dicarboxylates
Dimethyl 4,5-Dichlorobenzene-1,2-dicarboxylate (C₁₀H₈Cl₂O₄)
- Structure : A benzene ring with dichloro and dicarboxylate substituents. Crystallographic studies reveal planar geometry and strong intermolecular hydrogen bonding .
- Applications : Studied for structure-property relationships in crystal engineering and as a precursor in organic synthesis .
- Key Difference: Simpler monocyclic structure with halogen substituents, offering tunable electronic properties for functional materials.
Heterocyclic Dicarboxylates
Diethyl 4,5-Dihydroisoxazole-3,5-dicarboxylate (C₉H₁₃NO₅)
- Structure : An isoxazole ring fused with a dihydro group and esterified carboxylates. Molecular weight 215.20 g/mol .
- Applications : Pharmaceutical intermediate; used in synthesizing bioactive molecules due to its heterocyclic reactivity .
- Key Difference : Oxygen-containing heterocycle introduces polarity and reactivity distinct from PAH-based systems.
Dimethyl 1-Benzoxepine-4,5-dicarboxylate (C₁₄H₁₂O₅)
- Structure : A benzoxepine (fused benzene and oxepine rings) with esterified carboxylates .
- Applications: Potential use in polymer chemistry and drug design due to its extended conjugated system .
- Key Difference : Larger heterocyclic framework compared to chrysene, with oxygen altering electronic properties.
Data Table: Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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